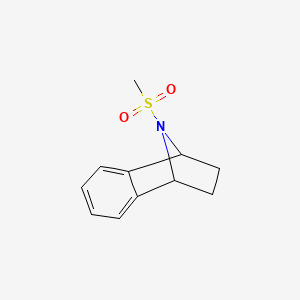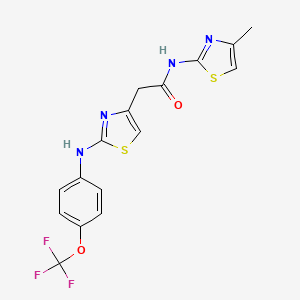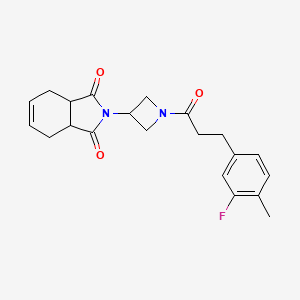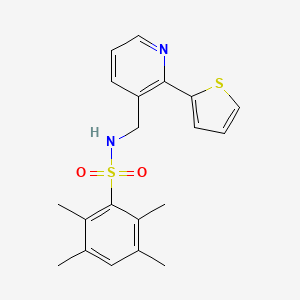
9-(Methylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsulfonylmethane (MSM) is a naturally occurring organosulfur compound utilized as a complementary and alternative medicine (CAM) under a variety of names including dimethyl sulfone, methyl sulfone, sulfonylbismethane, organic sulfur, or crystalline dimethyl sulfoxide . It has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent .
Molecular Structure Analysis
MSM is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .Chemical Reactions Analysis
MSM is known to undergo a variety of chemical reactions. For example, it can participate in sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate .Physical And Chemical Properties Analysis
MSM is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It’s relatively inert chemically and is able to resist decomposition at elevated temperatures .Wissenschaftliche Forschungsanwendungen
Fuel Cell Technology
Research into novel sulfonated polyimides, synthesized from diamines and dianhydrides, has revealed potential applications in fuel cell technology. Sulfonated polyimides exhibit good solubility and proton conductivities comparable to, or in some cases higher than, Nafion membranes, especially at 100% relative humidity. Their promising performance in terms of proton conductivity and water stability positions them as suitable materials for proton-exchange membranes in fuel cells (Guo et al., 2002).
Fluorescent Tagging and Sensing
The development of novel 9-(acylimino)- and 9-(sulfonylimino)pyronin derivatives, characterized by large Stokes shifts and high fluorophore brightness, underscores their utility in biochemical and biological applications. These compounds serve as excellent candidates for fluorescent tags and indicators, facilitating multichannel imaging and potentially acting as pH sensors due to their optical property alterations upon protonation (Horváth et al., 2015).
Geothermal Tracing
The use of polyaromatic sulfonate compounds as geothermal tracers has been validated through thermal decay kinetics studies. These compounds, suitable for reservoirs up to temperatures of 350 °C, offer a low-cost and effective method for mapping geothermal reservoirs, with successful field tests conducted in various international locations (Rose et al., 2001).
Organic Electrodes for Lithium Batteries
N-substituted naphthalene tetracarboxylic diimide ionic compounds, specifically carboxylic and sulfonic sodium salts, have demonstrated high stability and specific capacity as positive electrode materials in lithium-half cells. Their electrochemical stability, attributed to negatively charged substituent groups, highlights their potential as non-polymeric organic electrodes for lithium batteries (Lakraychi et al., 2017).
Liquid Crystal Technologies
Long-chain 1-alkyl-3-methylimidazolium salts, incorporating various anions, exhibit thermotropic phase behavior, forming lamellar structures and smectic liquid crystalline phases. The anion type significantly affects the interlayer spacing, suggesting applications in liquid crystal technologies and materials science (Bradley et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11-methylsulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-15(13,14)12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUSQUXERCWFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Methylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)


![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)


![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)

amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)